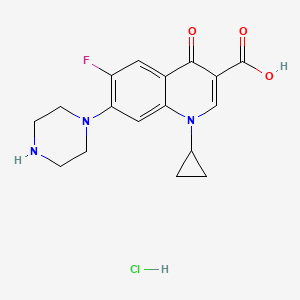

Ciprofloxacin hydrochloride

Description

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047788 | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-48-9, 93107-08-5, 86393-32-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93107-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Continuous Flow Synthesis

Reaction Design and Microreactor Configuration

The continuous flow approach, pioneered by Lin et al., integrates six chemical reactions across five microreactors to produce ciprofloxacin sodium salt within 9 minutes of total residence time. The sequence begins with the displacement of a chlorine atom in 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester (7 ) by cyclopropylamine (5 ) at 180°C under 175 psi back-pressure regulation. Subsequent steps include:

- Regioselective SNAr reactions with piperazine at 25°C to install the N1 piperazinyl group.

- Ester hydrolysis using NaOH to yield the carboxylic acid intermediate.

- Acylation with acetyl chloride to remove dimethylamine byproducts.

The final sodium salt is converted to ciprofloxacin hydrochloride via offline acidification with aqueous HCl and crystallization using acetone, achieving an overall yield of 60% .

Advantages Over Batch Methods

- Time Efficiency : Reduces synthesis time from 24+ hours in batch processes to 9 minutes .

- Byproduct Management : Dimethylamine is selectively removed via in-line acylation, eliminating intermediate purification.

- Scalability : Microreactors enable precise temperature and pressure control, critical for industrial-scale production.

Traditional Batch Synthesis

Piperazine Cyclization and Acidification

The conventional method involves a two-step batch process:

- Cyclopropane Carboxylic Acid Condensation : Cyclopropane carboxylic acid reacts with excess piperazine in N-ethyl pyrrolidone at 110–115°C for 10 hours , monitored until residual acid falls below 1.5% .

- Salification : The crude product is dissolved in water, treated with HCl and activated carbon for decolorization, and crystallized at pH 2–4 to yield this compound.

Key Parameters

- Molar Ratios : Piperazine is used in 4.3-fold excess (0.4644 mol per 0.1065 mol cyclopropane carboxylic acid) to drive the reaction.

- Yield : 80.3% molar yield after crystallization.

- Solvent Limitations : Traditional solvents like isoamyl alcohol generate >0.9 g acid-insoluble impurities , necessitating multi-step purification.

Solvent-Optimized Piperazine Cyclization

Solvent Screening and Process Improvements

A 2009 patent (CN101851198A) addresses environmental and yield challenges by substituting isoamyl alcohol with polar aprotic solvents :

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| N-ethyl pyrrolidone | 110–115 | 10 | 80.3 |

| 1-Methyl-2-pyrrolidone | 90–110 | 5 | 74.3 |

| 2-Pyrrolidone + carbonate | 110–120 | 8 | 82.3 |

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de ciprofloxacine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution, en particulier celles impliquant le cycle pipérazine, peuvent conduire à la formation de divers analogues.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la ciprofloxacine avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

Le chlorhydrate de ciprofloxacine a de nombreuses applications dans la recherche scientifique :

Industrie : Le chlorhydrate de ciprofloxacine est utilisé dans le développement de nouveaux agents antibactériens et formulations.

5. Mécanisme d'action

Le chlorhydrate de ciprofloxacine exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien (topoisomérase II) et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, la transcription, la réparation et la recombinaison de l'ADN bactérien. En ciblant ces enzymes, le chlorhydrate de ciprofloxacine empêche le superenroulement de l'ADN bactérien, conduisant finalement à la mort des cellules bactériennes .

Composés similaires :

Lévofloxacine : Un autre antibiotique fluoroquinolone avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Moxifloxacine : Une fluoroquinolone de quatrième génération avec une activité accrue contre les bactéries gram-positives.

Norfloxacine : Une fluoroquinolone de première génération avec un spectre d'activité plus étroit que celui de la ciprofloxacine.

Unicité : Le chlorhydrate de ciprofloxacine est unique en raison de son activité à large spectre et de sa grande efficacité contre une large gamme d'infections bactériennes. Sa capacité à inhiber à la fois la gyrase de l'ADN et la topoisomérase IV le rend particulièrement efficace dans le traitement des infections causées par des souches bactériennes résistantes .

Applications De Recherche Scientifique

General Medical Applications

Ciprofloxacin is primarily utilized to treat infections caused by susceptible bacteria. Its broad spectrum of activity makes it effective against various pathogens.

Common Indications:

- Urinary Tract Infections (UTIs) : Ciprofloxacin is often prescribed for uncomplicated and complicated UTIs due to its efficacy against common uropathogens .

- Respiratory Infections : It is used for treating pneumonia and bronchitis, although caution is advised due to resistance patterns .

- Gastrointestinal Infections : Effective against infectious diarrhea and typhoid fever, ciprofloxacin is a critical option in areas with high prevalence .

- Skin and Soft Tissue Infections : It is indicated for various skin infections, including those caused by Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Summary of Common Indications for Ciprofloxacin Hydrochloride

| Infection Type | Specific Conditions | Administration Route |

|---|---|---|

| Urinary Tract Infections | Cystitis, Pyelonephritis | Oral, IV |

| Respiratory Tract Infections | Pneumonia, Bronchitis | Oral, IV |

| Gastrointestinal Infections | Infectious Diarrhea, Typhoid Fever | Oral |

| Skin Infections | Cellulitis, Abscesses | Oral, IV |

| Bone and Joint Infections | Osteomyelitis | Oral, IV |

Ophthalmic Applications

This compound is also employed in ophthalmology for treating eye infections. The topical formulation is particularly useful due to its localized action with minimal systemic absorption.

Case Study: Acute Psychosis Following Topical Use

A notable case involved a young woman who developed acute psychosis after using ciprofloxacin eye drops. This rare adverse reaction highlights the potential neuropsychiatric effects associated with ciprofloxacin, even when used topically. The patient's symptoms resolved upon discontinuation of the drug .

Use in Oncology

Recent studies have explored ciprofloxacin's potential beyond its antibacterial properties, particularly in oncology. Research indicates that it may possess apoptotic and antiproliferative effects on cancer cells.

Table 2: Research Findings on Ciprofloxacin in Oncology

| Cancer Type | Study Findings | Reference |

|---|---|---|

| Bladder Cancer | Induces dose-dependent growth inhibition | |

| Osteosarcoma | Promotes apoptosis in cell lines | |

| Leukemia | Exhibits antiproliferative activity |

Experimental Uses

Ciprofloxacin has been investigated for various experimental applications:

- Prophylaxis in Surgery : Used to prevent infections post-surgery, such as tympanostomy tube placement .

- Treatment of Pouchitis : Administered at high doses (1000 mg/day) for managing pouchitis effectively .

Safety Profile and Resistance Concerns

While ciprofloxacin is generally well-tolerated, it can cause adverse effects ranging from gastrointestinal disturbances to central nervous system reactions. Notably, resistance has become a significant concern; certain bacterial strains have developed resistance to ciprofloxacin, limiting its effectiveness in some cases .

Mécanisme D'action

Ciprofloxacin hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound prevents the supercoiling of bacterial DNA, ultimately leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Physicochemical Properties and Solubility

CIP-HCl demonstrates distinct solubility advantages over its non-hydrochloride form and other antibiotics:

| Compound | Solubility in Water (mg/mL) | Solubility in Acetone (mg/mL) | Key Solvent Dependency |

|---|---|---|---|

| Ciprofloxacin HCl | 30–50 (25°C) | <1 (25°C) | High in polar solvents |

| Ciprofloxacin (base) | 0.15–0.3 (25°C) | 5–10 (25°C) | Low in water, high in acetone |

| Tetracycline HCl | 20–25 (25°C) | <0.5 (25°C) | Similar polar solvent trend |

| Norfloxacin | 0.4–0.6 (25°C) | 3–5 (25°C) | Moderate water solubility |

Key Findings :

- The hydrochloride group significantly enhances water solubility, critical for oral and injectable formulations .

- In acetone, non-hydrochloride forms exhibit higher solubility, influencing purification and synthesis processes .

Analytical Methodologies

CIP-HCl is analyzed using diverse methods, compared to other fluoroquinolones:

Table 1: Comparison of Analytical Methods for CIP-HCl and Similar Compounds

Key Findings :

- HPLC remains the gold standard for CIP-HCl due to high precision (%RSD: 0.05–8.94) and versatility in column/mobile phase combinations .

- Microbiological assays validate CIP-HCl potency without significant deviation from chromatographic methods .

Pharmacokinetics and Bioavailability

Key Findings :

- Sustained-release CIP-HCl formulations reduce dosing frequency while maintaining bioavailability .

- Topical gels (CIP-HCl vs. norfloxacin) show comparable antibacterial efficacy but differ in release rates based on gel base (CMC > Pluronic F127) .

Antimicrobial Activity:

- CIP-HCl vs. Nu-3 : Both show 2-log reduction in bacterial load in wound models (p<0.001) .

- CIP-HCl + Hydrocortisone: Non-inferior to Cipro HC® in Phase III trials for acute otitis externa (single-blind, multicenter) .

Toxicity Profile:

- Algal Toxicity: EC50 for Chlorella pyrenoidosa is 20.61 mg/L, higher than TCCA (0.31 mg/L) .

Regulatory and Formulation Considerations

- Thermal Stability : CIP-HCl degrades at higher temperatures (>150°C) compared to ciprofloxacin metal complexes, necessitating controlled storage .

Activité Biologique

Ciprofloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used to treat various bacterial infections, including those of the urinary tract, respiratory system, and skin. This article delves into the biological activity of this compound, discussing its mechanism of action, therapeutic applications, side effects, and recent research findings.

Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By preventing the supercoiling of DNA, ciprofloxacin effectively halts bacterial reproduction and growth. This mechanism makes it particularly potent against Gram-negative bacteria, including Escherichia coli, Salmonella, and Pseudomonas aeruginosa .

Therapeutic Applications

Ciprofloxacin is widely used in clinical settings for:

- Urinary Tract Infections (UTIs) : Effective against common pathogens such as E. coli.

- Respiratory Infections : Treats pneumonia and bronchitis caused by susceptible organisms.

- Skin Infections : Used for soft tissue infections.

- Gastrointestinal Infections : Effective against certain strains of Salmonella and Shigella.

- Ophthalmic Use : Topical formulations are used for bacterial conjunctivitis.

Biological Activity Overview

The biological activity of ciprofloxacin can be summarized in the following table:

| Activity | Description |

|---|---|

| Bacterial Spectrum | Broad-spectrum; highly effective against Gram-negative bacteria |

| Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |

| Bioavailability | Approximately 70% when administered orally |

| Half-life | Average half-life is about 4 hours |

| Metabolism | Primarily metabolized by CYP1A2; excreted in urine (27% unmetabolized) |

Case Studies and Research Findings

Recent studies have highlighted both the efficacy and potential adverse effects associated with ciprofloxacin use.

-

Antimicrobial Efficacy :

- A study comparing ciprofloxacin with levofloxacin demonstrated that ciprofloxacin effectively reduced bacterial inocula in an in vitro dynamic model, suggesting its robust antimicrobial properties .

- Research indicated that ciprofloxacin shows dose-dependent inhibition of cell growth in cancer cell lines, including prostate and bladder cancer cells, indicating potential therapeutic applications beyond its antimicrobial use .

-

Adverse Effects :

- A notable case report documented acute psychosis following the use of topical ciprofloxacin eye drops. The patient's symptoms resolved upon discontinuation of the drug, highlighting the potential for serious neuropsychiatric side effects even with topical administration .

- Other common side effects include gastrointestinal disturbances and potential tendon damage, particularly in older patients or those on concurrent corticosteroid therapy .

- Pharmacokinetics :

Q & A

Q. How can encapsulation efficiency of this compound in chitosan nanoparticles be optimized?

- Methodological Answer : Use ionotropic gelation with chitosan and sodium tripolyphosphate (TPP). Optimize drug-polymer ratios (e.g., 1:2.5) and crosslinking time. Measure encapsulation efficiency via centrifugation and UV-Vis analysis of free drug in the supernatant. Batch N4 achieved 85% efficiency with a 1:2.5 ratio .

Q. What experimental designs address contradictions in drug release kinetics between delivery systems?

- Methodological Answer : Compare release models (e.g., zero-order vs. Korsmeyer-Peppas) to resolve discrepancies. For instance, chitosan nanoparticles follow zero-order kinetics due to matrix erosion, while floating tablets exhibit non-Fickian diffusion (n=0.861) via swelling and erosion mechanisms. Validate using dissolution testing (e.g., Franz diffusion cells) and statistical analysis (e.g., Newman-Keuls test) .

Q. How do polymer ratios influence the sustained release of this compound from extended-release tablets?

- Methodological Answer : Formulate tablets with hydroxypropyl methylcellulose (HPMC) blends (e.g., K4M and K100M) at varying ratios (e.g., 0.75%:0.75%). Conduct dissolution tests in simulated gastric fluid (pH 1.2) and analyze release profiles. Optimal formulations (e.g., F3) achieve >90% release over 12 hours with controlled diffusion .

Q. What strategies enhance gastric retention of this compound, and how are they validated?

- Methodological Answer : Develop floating tablets using gas-generating agents (e.g., sodium bicarbonate) and polymers (e.g., Eudragit). Validate via:

- In vitro buoyancy : Measure lag time (<134 seconds) and duration (>12 hours).

- Drug release kinetics : Use USP dissolution apparatus and model data with Peppas equation.

- FTIR/DSC : Confirm no drug-polymer interactions .

Data Contradiction Analysis

Q. How to reconcile differences in solubility data for this compound across studies?

- Methodological Answer : Variations arise from solvent purity, temperature, and measurement techniques. Standardize protocols using pharmacopeial buffers (e.g., pH 7.4 phosphate) and controlled conditions (25°C). Cross-validate with HPLC or fluorescence quenching methods (detection limit: 0.11 mg/L) .

Q. Why do some studies report zero-order release while others show non-Fickian diffusion?

- Methodological Answer : Delivery system design dictates release mechanisms. Nanoparticles with bioadhesive polymers (e.g., chitosan) follow zero-order kinetics via matrix erosion, whereas floating tablets with swellable polymers (e.g., HPMC) exhibit non-Fickian diffusion due to combined erosion and swelling. Use model-dependent analysis (e.g., Akaike criterion) to select the best-fit kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.